2,4-Dimethyloxane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,4-Dimethyloxane-4-carboxylic acid” is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.20 . It’s used for research purposes .
Molecular Structure Analysis
Carboxylic acids, like “this compound”, incorporate a carboxyl functional group, CO2H. The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carboxylic acid a basic trigonal shape .Physical And Chemical Properties Analysis
Carboxylic acids exhibit strong hydrogen bonding between molecules, which can result in high boiling points compared to other substances of comparable molar mass . The carboxyl group readily engages in hydrogen bonding with water molecules .Scientific Research Applications
1. Hydrogen-Bonded Dimer Formation
2,4-Dimethylbenzoic acid, a molecule related to 2,4-Dimethyloxane-4-carboxylic acid, forms hydrogen-bonded dimers. These dimers are characterized by a twisted carboxyl group relative to the benzene ring and show how steric strains are released depending on substituents' positions and numbers (Gliński et al., 2008).
2. Molecular Recognition and Hydrogen Bonding
A study on 2,2-dimethylbutynoic acid, similar to this compound, demonstrated its ability to form intermolecular hydrogen bonds, crucial in molecular recognition processes (Wash et al., 1997).
3. Tautomerism and Dynamics in Molecular Crystals
Carboxylic acid dimers, like those formed by this compound derivatives, display tautomerism-driven proton disorder in solid states, influencing polymorphism and molecular dynamics (Middlemiss et al., 2007).
4. Supramolecular Structures
Compounds structurally related to this compound, like 1,3-bis(p-carboxyphenylene-ester-methylene)tetramethyldisiloxane, form supramolecular structures with unique optical and thermal properties, highlighting their potential in material science (Zaltariov et al., 2014).
5. Photoreleasable Protecting Groups
2,5-Dimethylphenacyl, related to this compound, has been identified as an effective photoreleasable protecting group for carboxylic acids, showcasing its application in photochemistry and molecular release technologies (Klan et al., 2000).
6. C-H Bond Carboxylation
N,N-Dimethyloxamic acid, analogous to this compound, has been employed in palladium-catalyzed C-H bond carboxylation, highlighting its potential in synthetic chemistry and molecular transformations (Wu et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2,4-dimethyloxane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6-5-8(2,7(9)10)3-4-11-6/h6H,3-5H2,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTWVDRYEJZPOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.